molecular formula C15H17N3OS2 B2644539 3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide CAS No. 1251549-88-8

3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide

Cat. No.: B2644539
CAS No.: 1251549-88-8
M. Wt: 319.44
InChI Key: ZTRAVGHPJPTRBW-UHFFFAOYSA-N
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Description

3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a recognized and potent small-molecule inhibitor that selectively targets the non-canonical IκB kinases TANK-Binding Kinase 1 (TBK1) and IκB kinase-ε (IKKε). These kinases are pivotal regulators of inflammatory signaling pathways, including the type I interferon response, and have been implicated in the survival and proliferation of certain cancer cells . Its primary research value lies in dissecting the role of the TBK1/IKKε axis in oncogenic processes, particularly in Ras-mutant cancers where this pathway supports tumorigenesis, as well as in antiviral immunity and autoimmune disorders. By potently inhibiting TBK1 and IKKε, this compound suppresses phosphorylation of their downstream effector IRF3, thereby modulating the expression of interferon-stimulated genes and promoting cancer cell death in preclinical models . This makes it an essential pharmacological tool for investigating innate immune signaling, tumor cell survival mechanisms, and for exploring potential therapeutic strategies in oncology and immunology research.

Properties

IUPAC Name

3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)-N-(2-thiophen-2-ylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS2/c1-11-9-18-12(10-21-15(18)17-11)4-5-14(19)16-7-6-13-3-2-8-20-13/h2-3,8-10H,4-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRAVGHPJPTRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CSC2=N1)CCC(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazo[2,1-b]thiazole Core: This step often involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Alkylation: The imidazo[2,1-b]thiazole core is then alkylated with a suitable alkyl halide to introduce the 6-methyl group.

    Amidation: The final step involves the coupling of the alkylated imidazo[2,1-b]thiazole with 2-(thiophen-2-yl)ethylamine under amide bond-forming conditions, typically using coupling reagents like EDCI or HATU in the presence of a base such as DIPEA.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring, potentially leading to dihydroimidazole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration with nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the imidazo[2,1-b]thiazole class exhibit significant anticancer properties. The specific compound has been evaluated for its efficacy against various cancer cell lines. For instance, derivatives with similar structures have shown promising results against pancreatic ductal adenocarcinoma and other malignancies. In one study, 3-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-indole derivatives demonstrated IC50 values in the submicromolar range against human cervix carcinoma cells (HeLa) and murine mammary carcinoma (FM3A) cells, indicating strong antiproliferative activity .

Table 1: Summary of Anticancer Studies on Imidazo[2,1-b]thiazole Derivatives

Compound NameCancer TypeIC50 Value (µM)Reference
3-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-indoleHeLa1.4 - 4.2
6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acidMycobacterium tuberculosis6.25
N-(2-(thiophen-2-yl)ethyl)propanamide derivativeVarious cancersTBDCurrent Study

Antimicrobial Activity

In addition to its anticancer potential, this compound has also been investigated for antimicrobial properties. A related study focused on imidazo[2,1-b]thiazole derivatives demonstrated varying degrees of inhibition against Mycobacterium tuberculosis. The synthesized compounds were subjected to in vitro testing using the BACTEC 460 radiometric system. The most active compound exhibited a Minimum Inhibitory Concentration (MIC) of 6.25 mg/ml .

Case Study 1: Synthesis and Evaluation of Antimycobacterial Activity

A comprehensive study synthesized several derivatives of imidazo[2,1-b]thiazoles and evaluated their antimycobacterial activity. The synthesis involved reacting aromatic aldehydes with hydrazides derived from imidazo[2,1-b]thiazole. The resulting compounds were tested for their efficacy against Mycobacterium tuberculosis H37Rv strain. The results indicated that structural modifications significantly affected the antimicrobial potency of these compounds .

Table 2: Antimycobacterial Activity of Synthesized Compounds

CompoundMIC (mg/ml)Activity Level
6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid6.25High
Other derivativesVariesModerate to Low

Case Study 2: Structure-Activity Relationship Studies

Another investigation focused on the structure-activity relationships (SAR) of imidazo[2,1-b]thiazole derivatives. Computational docking studies suggested that these compounds bind effectively to specific receptor sites involved in cancer proliferation pathways. This study highlighted the importance of structural features such as substituents on the thiazole ring in enhancing biological activity .

Mechanism of Action

The mechanism of action of this compound depends on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The imidazo[2,1-b]thiazole core can interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Table 1: Key Analogues and Their Bioactivity

Compound ID Substituents (Imidazo[2,1-b]thiazole) Linker Terminal Group Biological Activity (IC₅₀ or % Inhibition) Source
Target Compound 6-methyl Propanamide 2-(thiophen-2-yl)ethyl Not reported
5l () 6-(4-chlorophenyl) Acetamide 6-(4-(4-methoxybenzyl)piperazinyl)pyridyl MDA-MB-231: 1.4 μM; VEGFR2: 5.72% at 20 μM
5a () 6-phenyl Acetamide 6-morpholinopyridyl VEGFR2: 3.76% at 20 μM
4d–4f () 6-(4-fluorophenyl) Acetyl Cyclohexyl, benzyl, phenethyl Acetylcholinesterase inhibition (data not quantified)
5a–i () 6-(4-bromophenyl) Hydrazide Thiazolidinone derivatives Anticancer activity (mechanism unspecified)

Key Findings :

  • Cytotoxicity : Compound 5l () exhibits potent activity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 μM), surpassing sorafenib (IC₅₀ = 5.2 μM). This highlights the importance of 4-chlorophenyl and piperazinyl groups in enhancing potency .
  • Kinase Inhibition : The acetamide linker in 5a and 5l allows for moderate VEGFR2 inhibition, suggesting that the propanamide chain in the target compound could further optimize binding interactions .
  • Enzyme Inhibition : Thiophene-containing analogs (e.g., ) are understudied, but thiophene’s electron-rich nature may improve interactions with enzymes like acetylcholinesterase .

Biological Activity

The compound 3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a derivative of imidazo[2,1-b]thiazole, a scaffold known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of an imidazo[2,1-b]thiazole core substituted with a thiophene moiety and a propanamide group. The structural formula is represented as follows:

C14H16N4S2\text{C}_{14}\text{H}_{16}\text{N}_4\text{S}_2

Biological Activity Overview

Research indicates that imidazo[2,1-b]thiazole derivatives exhibit a wide range of biological activities including:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains. For instance, derivatives have been tested against Micrococcus luteus and Bacillus spp., demonstrating minimum inhibitory concentrations (MICs) ranging from 1.95 to 3.91 μg/mL .
  • Anticancer Properties : Studies have indicated that certain imidazo[2,1-b]thiazole derivatives possess significant cytotoxic effects against human carcinoma cell lines such as HepG-2 and PC-3. Notably, some compounds exhibited activity comparable to established chemotherapeutics like Doxorubicin .
  • Acetylcholinesterase Inhibition : A subset of these compounds has been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. For example, one derivative showed an inhibition rate of 69.92% .

The mechanisms through which these compounds exert their biological effects are varied:

  • Enzyme Inhibition : Many imidazo[2,1-b]thiazole derivatives act by inhibiting key enzymes involved in metabolic pathways or disease progression.
  • Receptor Modulation : Some compounds modulate receptor activity, particularly in the context of kinase pathways, which play critical roles in cancer biology .
  • Molecular Interactions : Molecular docking studies suggest that the binding affinity of these compounds to target proteins is influenced by their structural features, which can enhance their therapeutic efficacy .

Case Study 1: Antitubercular Activity

A series of imidazo[2,1-b]thiazole derivatives were synthesized and tested for their anti-tubercular properties against Mycobacterium tuberculosis. Among them, several compounds displayed IC50 values ranging from 1.35 to 2.18 μM, indicating potent anti-tubercular activity .

Case Study 2: Anticancer Activity

In vitro studies showed that selected imidazo[2,1-b]thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. Compounds were evaluated for their IC50 values, with some demonstrating values as low as 5 μM against aggressive tumor types .

Case Study 3: AChE Inhibition

Research focusing on AChE inhibition revealed that certain derivatives could effectively inhibit the enzyme's activity, suggesting potential applications in treating Alzheimer's disease. The most potent compound achieved nearly 70% inhibition at optimal concentrations .

Data Summary Table

Activity TypeCompound TestedIC50/Effectiveness
AntitubercularVarious imidazo[2,1-b]thiazolesIC50: 1.35 - 2.18 μM
AnticancerSelected derivativesIC50: ~5 μM
AChE InhibitionSpecific derivativeInhibition: 69.92%

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide?

The synthesis of this compound likely involves multi-step organic reactions, drawing parallels to structurally similar imidazo[2,1-b]thiazole derivatives. Key steps include:

  • Cyclization : Formation of the imidazo[2,1-b]thiazole core via reactions such as Hantzsch thiazole synthesis, using α-haloketones and thioureas .
  • Coupling : Amide bond formation between the imidazo[2,1-b]thiazole moiety and the thiophen-2-yl ethylamine group, potentially using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product .
    Critical Note : Optimize reaction conditions (solvent, temperature, catalyst) to minimize side products, as seen in analogous syntheses .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : Confirm regiochemistry and purity via 1^1H and 13^13C NMR. For example, the thiophene protons typically resonate at δ 6.8–7.5 ppm, while imidazo[2,1-b]thiazole protons appear at δ 7.2–8.3 ppm .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+^+ for C16_{16}H16_{16}N3_3OS2_2: ~346.08) .
  • FT-IR : Identify carbonyl (amide C=O stretch ~1650 cm1^{-1}) and aromatic C-H stretches .

Q. How can researchers screen this compound for preliminary biological activity?

  • Enzyme Inhibition Assays : Test acetylcholinesterase (AChE) inhibition using Ellman’s method, as demonstrated for related imidazo[2,1-b]thiazoles .
  • Antiviral Screening : Evaluate HCV NS4B inhibition via cell-based assays, referencing protocols for imidazo[2,1-b]thiazole derivatives .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HepG2) to assess safety margins .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect high-resolution data .
  • Refinement : Employ SHELXL for structure solution and refinement. Analyze bond lengths (e.g., C-S in thiazole ~1.74 Å) and angles to confirm stereochemistry .
  • Validation : Check for disorder in the thiophene or methyl groups using Olex2 or PLATON .

Q. What strategies address discrepancies in reported biological activity data for similar compounds?

  • Substituent Effects : Compare activity trends with derivatives (e.g., 4-bromophenyl vs. 4-fluorophenyl substituents) to identify structure-activity relationships (SAR) .
  • Assay Variability : Standardize conditions (e.g., pH, incubation time) across labs. For example, AChE inhibition assays are sensitive to buffer composition .
  • Purity Analysis : Use HPLC (>95% purity) to rule out contaminants affecting results .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to AChE or viral proteins. Focus on key interactions:
    • Hydrogen bonding between the amide group and catalytic serine (AChE) .
    • π-π stacking of the imidazo[2,1-b]thiazole with aromatic residues in HCV NS4B .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability .

Q. What are the challenges in optimizing this compound’s solubility for in vivo studies?

  • Salt Formation : Test hydrochloride or mesylate salts to enhance aqueous solubility .
  • Co-solvents : Use DMSO/PEG 400 mixtures (≤10% v/v) for intraperitoneal administration .
  • LogP Analysis : Aim for LogP ~2–3 (calculated via ChemAxon) to balance solubility and membrane permeability .

Methodological Considerations Table

Aspect Recommended Approach Reference
Synthesis Multi-step cyclization and coupling; ethanol/water recrystallization
Structural Analysis X-ray crystallography with SHELXL refinement; NMR for regiochemical confirmation
Biological Screening AChE inhibition (Ellman’s method); HCV NS4B cell-based assays
Computational Modeling Docking (AutoDock Vina); MD simulations (GROMACS)

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